An In-depth Technical Guide to 4-Benzyloxybenzylamine (CAS Number 22171-15-9)
An In-depth Technical Guide to 4-Benzyloxybenzylamine (CAS Number 22171-15-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzylamine, with the CAS number 22171-15-9, is a primary amine that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzyl ether protecting group on a benzylamine scaffold, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with diverse biological activities.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.
The core value of 4-benzyloxybenzylamine lies in its bifunctional nature. The primary amine group is a nucleophilic handle that readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic substitution.[2][4] The benzyloxy group provides a stable and relatively unreactive ether linkage that protects the phenolic hydroxyl group, which can be deprotected in later synthetic steps if required. This strategic protection allows for selective transformations at other parts of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Benzyloxybenzylamine is presented in the table below. These properties are essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 22171-15-9 | [5] |
| Molecular Formula | C₁₄H₁₅NO | [5] |
| Molecular Weight | 213.28 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 175.1 ± 15.6 °C | [5] |
| Refractive Index | 1.594 | [5] |
Synthesis and Purification
The synthesis of 4-benzyloxybenzylamine is most commonly achieved through a two-step process starting from 4-cyanophenol. This method involves the protection of the hydroxyl group via Williamson ether synthesis, followed by the reduction of the nitrile to a primary amine.
Experimental Protocol: Synthesis of 4-Benzyloxybenzylamine
Step 1: Synthesis of 4-(Benzyloxy)benzonitrile
This initial step involves a nucleophilic substitution reaction (SN2) where the phenoxide ion of 4-cyanophenol attacks benzyl bromide.[2]
-
Reagents: 4-cyanophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-cyanophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.[6][7]
-
Step 2: Reduction of 4-(Benzyloxy)benzonitrile to 4-Benzyloxybenzylamine
The second step is the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]
-
Reagents: 4-(benzyloxy)benzonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, sodium hydroxide (NaOH) solution.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 4-benzyloxybenzylamine.
-
Purification
The crude 4-benzyloxybenzylamine can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would typically involve a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, such as ethanol, isopropanol, or a mixture with water.[6][8]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with a gradient of increasing polarity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-Benzyloxybenzylamine. The following are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and phenyl rings, as well as singlets for the benzylic methylene protons (O-CH₂) and the aminomethyl protons (N-CH₂). The aromatic protons of the para-substituted ring will appear as two distinct doublets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field. The benzylic carbon (O-CH₂) and the aminomethyl carbon (N-CH₂) will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 4-benzyloxybenzylamine is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: Two bands for the primary amine in the region of 3400-3250 cm⁻¹.[9]
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
N-H bend: A band around 1650-1580 cm⁻¹.[9]
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.
-
C-N stretch: A band in the 1250-1020 cm⁻¹ region.[9]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (213.28). Common fragmentation patterns would include the loss of the benzyl group or cleavage of the C-C bond adjacent to the amine.[10]
Applications in Drug Discovery and Development
4-Benzyloxybenzylamine is a valuable scaffold for the synthesis of a variety of biologically active compounds. The benzyloxy group is often incorporated to enhance lipophilicity, which can improve membrane permeability, and to serve as a key pharmacophoric element that interacts with biological targets.
Antimycobacterial Agents
Derivatives of 4-benzyloxybenzylamine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Specifically, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promise.[2] The synthesis involves the nucleophilic aromatic substitution between a 4-chloroquinoline and 4-benzyloxybenzylamine.[2]
| Compound Class | Target | Representative Activity | Reference(s) |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis | MIC values in the low micromolar range | [2] |
Dopamine D4 Receptor Antagonists
The 4-benzyloxybenzyl moiety has been incorporated into piperidine-based scaffolds to create potent and selective dopamine D4 receptor antagonists.[3][11] The dopamine D4 receptor is implicated in various neuropsychiatric disorders, and antagonists of this receptor are of interest for therapeutic intervention.[3]
| Compound Class | Target | Representative Kᵢ Values | Reference(s) |
| Benzyloxy piperidine derivatives | Dopamine D4 Receptor | 96 nM - 1.9 µM | [3] |
| 4,4-difluoropiperidine ether-based antagonists | Dopamine D4 Receptor | 0.3 nM - 320 nM | [12][13] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. This modulates downstream effectors, influencing neuronal excitability.
Neuroprotective Agents for Ischemic Stroke
Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents.[11] They act by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[11] This interaction is a key pathway in the excitotoxicity cascade following an ischemic stroke.[4][14]
| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |
| Benzyloxy benzamide derivatives | PSD95-nNOS PPI | 82 nM - 31 µM | [15] |
PSD95-nNOS Signaling Pathway in Ischemic Stroke
During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors. This causes a large influx of Ca²⁺, which activates nNOS. PSD95 acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor, thereby exacerbating the production of nitric oxide (NO) and subsequent neuronal damage. Inhibitors that disrupt the PSD95-nNOS interaction can mitigate this neurotoxic cascade.
Monoamine Oxidase B (MAO-B) Inhibitors
The benzyloxy pharmacophore has been incorporated into various molecular scaffolds, such as chalcones, to create potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][16] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][16] The benzyloxy group often enhances hydrophobic interactions within the active site of the enzyme.[14]
| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |
| Benzyloxy chalcone derivatives | MAO-B | 0.0053 µM - 0.093 µM | [1][2][4] |
Safety and Handling
As a primary amine, 4-Benzyloxybenzylamine is expected to be corrosive and can cause severe skin burns and eye damage.[17] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
-
Conclusion
4-Benzyloxybenzylamine is a synthetically valuable building block with significant applications in drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of complex molecules targeting a range of biological pathways. The benzyloxy moiety not only serves as a useful protecting group but also acts as a key pharmacophore in several classes of bioactive compounds, including antimycobacterials, dopamine D4 receptor antagonists, neuroprotective agents, and MAO-B inhibitors. As research in these therapeutic areas continues, the demand for and utility of 4-benzyloxybenzylamine in medicinal chemistry are likely to grow.
References
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Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025). RSC Publishing. [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2556. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]
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Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. (2023). Chemical Biology & Drug Design, 102(1), 133-144. [Link]
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Design strategy of benzyloxy-derived MAO-B inhibitors. (n.d.). ResearchGate. [Link]
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Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 262, 115871. [Link]
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Recrystallization. (n.d.). eGyanKosh. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2022). ChemMedChem, 17(24), e202200465. [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
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recrystallization-2.doc.pdf. (n.d.). Unknown Source. [Link]
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Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Small-Molecule Inhibitors at the PSD-95/nNOS Interface have Antidepressant-Like Properties in Mice. (2013). Neuropsychopharmacology, 38(11), 2125–2136. [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. [Link]
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